molecular formula C20H20N4O4S B2999127 triazolothiadiazine, 5E CAS No. 1013750-35-0

triazolothiadiazine, 5E

Cat. No.: B2999127
CAS No.: 1013750-35-0
M. Wt: 412.46
InChI Key: LNWPRIMXQHIADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Fused Nitrogen-Sulfur Heterocycles in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms within their structure, are cornerstones in the field of medicinal chemistry. openmedicinalchemistryjournal.comscispace.comresearchgate.net These molecules are integral to the metabolic processes of all living cells and form the basis of numerous natural and synthetic therapeutic agents. ijpsr.inforesearchgate.netmdpi.com The inclusion of both nitrogen and sulfur in a fused ring system creates unique physicochemical properties and reactivity distinct from their carbocyclic counterparts. scispace.com This structural feature often leads to a broad spectrum of biological activities, making them "privileged structures" in drug discovery. researchgate.net Fused nitrogen-sulfur heterocycles are investigated for a wide array of pharmacological applications, including as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. openmedicinalchemistryjournal.commdpi.comairo.co.innih.gov Their novel modes of action and potential for reduced toxicity compared to other agents have made them a focus for designing and synthesizing derivatives with enhanced therapeutic properties. scispace.com

The Triazolothiadiazine Scaffold: Structural Diversity and Research Prominence

Within the vast family of nitrogen-sulfur heterocycles, the triazolothiadiazine scaffold has emerged as a particularly valuable framework. nih.govsci-hub.se This bicyclic system is formed by the fusion of a five-membered triazole ring and a six-membered thiadiazine ring. nih.gov This fusion can result in at least nine different isomeric forms, providing significant structural diversity for chemical synthesis and exploration. nih.gov

The research prominence of the triazolothiadiazine scaffold is underscored by the extensive range of biological activities exhibited by its derivatives. nih.gov These compounds have been reported to possess potent anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, antioxidant, and antiproliferative properties. nih.govderpharmachemica.comgrowingscience.com Furthermore, specific derivatives have shown promise as tubulin inhibitors, aromatase inhibitors, and urease inhibitors, highlighting the scaffold's versatility in targeting various biological pathways. nih.govderpharmachemica.comresearchgate.net The ability to modify the scaffold with different substituents allows for the fine-tuning of its biological effects, making it an attractive target for developing new, highly active medicinal compounds. sci-hub.sedntb.gov.ua

Identification and Significance of Triazolothiadiazine Derivative 5E in Contemporary Research

The specific derivative designated as "5E" has appeared in multiple, distinct research contexts, demonstrating the broad therapeutic potential of this particular substitution pattern on the triazolothiadiazine core. Although the exact structure of compound 5E differs between studies, its consistent identification as a highly active agent highlights its significance.

As a Urease Inhibitor: In studies targeting the urease enzyme, which is implicated in the pathogenesis of peptic ulcers and gastritis, a triazolothiadiazine derivative identified as 5E emerged as a lead inhibitor. nih.govacs.org This compound, featuring a biphenyl (B1667301) moiety, demonstrated significantly higher inhibitory potential than the standard drug thiourea. nih.govacs.org Kinetic studies revealed that compound 5E acts as a competitive inhibitor of the urease enzyme. nih.govsemanticscholar.org

Table 1: Urease Inhibitory Activity of Triazolothiadiazine 5E nih.govacs.orgsemanticscholar.org
ParameterValue
IC₅₀3.51 ± 0.49 μM
Inhibition TypeCompetitive
Kᵢ3.11 ± 0.0031 μM

As an Anticancer Agent (Aromatase Inhibitor): In the field of oncology, a different benzimidazole-triazolothiadiazine derivative, also labeled 5E, has been synthesized and evaluated as a potent aromatase inhibitor for treating estrogen-related cancers like breast cancer. mdpi.comgrafiati.comnih.gov This compound, characterized by a 4-cyanophenyl substituent, displayed significant cytotoxic activity against the MCF-7 human breast cancer cell line. mdpi.comresearchgate.net Its aromatase inhibitory activity was found to be comparable to that of the commercially available drug letrozole (B1683767). mdpi.comnih.gov The potent effect is partly attributed to the 4-cyanophenyl group on the phenyl ring. researchgate.net

Table 2: Aromatase Inhibitory and Cytotoxic Activity of Triazolothiadiazine 5E mdpi.comnih.gov
ActivityTargetIC₅₀ Value (µM)
Aromatase InhibitionHuman Placental Aromatase0.032 ± 0.042
CytotoxicityMCF-7 Breast Cancer Cell LineData reported as highly active

As an Anti-Candidal Agent: Research into new antifungal agents has identified another triazolothiadiazine derivative, 5E, as a highly effective compound against various Candida species, which are a common cause of systemic fungal infections. scispace.comresearchgate.net This particular molecule, bearing a p-chlorophenyl substituent, was found to be the most potent derivative in its series against several clinically relevant Candida strains, including C. albicans and C. parapsilosis. scispace.comdoaj.org Its efficacy is thought to be linked to the increased lipophilicity conferred by the chlorophenyl group. scispace.com

Table 3: Anti-Candidal Activity of Triazolothiadiazine 5E scispace.comresearchgate.net
Candida SpeciesMIC Value (µg/mL)
C. parapsilosis (ATCC 22019)6.25
C. albicans (ATCC 66027)6.25
C. specie [blood] 128106.25
C. specie [urine] 3006.25

As a Cholinesterase Inhibitor: In the context of neurodegenerative diseases like Alzheimer's, a triazolothiadiazine designated as 5E was evaluated for its ability to inhibit cholinesterase enzymes. rsc.org The study found that this compound was a selective and potent inhibitor of electric eel acetylcholinesterase (EeAChE), showing significantly stronger inhibition compared to the standard drug neostigmine. rsc.org

Table 4: Cholinesterase Inhibitory Activity of Triazolothiadiazine 5E rsc.org
EnzymeIC₅₀ Value (µM)
Electric Eel Acetylcholinesterase (EeAChE)0.075 ± 0.001

Other Anticancer Research: A separate investigation into anticancer agents designed a series of (E)-6-Phenyl-3-(2-(aryl)hydrazinyl)-7H- scispace.comnih.govnih.govtriazolo[3,4-b] openmedicinalchemistryjournal.comscispace.comnih.govthiadiazine derivatives, where the compound with a 4-(dimethylamino)benzylidene substituent was designated 5e. acs.orgnih.gov This compound was screened against the NCI-60 panel of human cancer cell lines as part of a broader study to establish structure-activity relationships for this class of molecules. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-25-13-6-7-14(17(10-13)27-3)19-21-22-20-24(19)23-15(11-29-20)12-5-8-16(26-2)18(9-12)28-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWPRIMXQHIADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Triazolothiadiazine Core Structures

Established Synthetic Pathways for Triazolothiadiazine Derivatives

The construction of the bicyclic triazolothiadiazine framework is predominantly achieved through the annulation of a thiadiazine ring onto a pre-existing triazole core or vice versa. Key starting materials and reaction types are summarized below.

Cyclocondensation Reactions of Triazole Derivatives

A prevalent and versatile method for synthesizing Current time information in Bangalore, IN.nih.govtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comtandfonline.comthiadiazines involves the cyclocondensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various bifunctional electrophiles. mdpi.comresearchgate.net The nucleophilic centers of the triazole, specifically the exocyclic thiol and the N4-amino group, react with electrophilic reagents to form the six-membered thiadiazine ring.

Commonly employed electrophiles include α-haloketones (such as phenacyl bromides), α-haloacetonitriles, and other α-halocarbonyl compounds. tandfonline.comnih.gov The reaction is typically carried out in a suitable solvent like ethanol (B145695) or dioxane, often under reflux conditions. nih.govmdpi.com The presence of a base, such as triethylamine (B128534) or sodium ethoxide, can facilitate the reaction. mdpi.comnih.gov For instance, the reaction of 4-amino-5-mercapto-1,2,4-triazoles with phenacyl bromides leads to the formation of 3,6-disubstituted-7H- Current time information in Bangalore, IN.nih.govtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comtandfonline.comthiadiazines. nih.govnih.gov Similarly, reaction with hydrazonoyl chlorides yields 7-(2-arylhydrazono)-7H- Current time information in Bangalore, IN.nih.govtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comtandfonline.comthiadiazine derivatives. nih.gov

Solid acid catalysts, like sulfuric acid adsorbed on silica (B1680970) gel, have also been effectively used to promote the cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiones with α-haloketones, offering a facile, one-pot synthesis. tandfonline.com

Approaches Originating from Thiadiazine Derivatives

While less common, synthetic strategies can also commence from a thiadiazine precursor. One such route involves the reaction of a 2-hydrazinyl-1,3,4-thiadiazine derivative with an α-halocarbonyl compound to construct the fused triazole ring. mdpi.com This approach leverages the nucleophilicity of the hydrazine (B178648) moiety to react with the electrophilic carbon of the α-halocarbonyl, followed by intramolecular cyclization to form the triazole ring.

Synthetic Routes Initiated from Thiocarbohydrazide (B147625)

Thiocarbohydrazide is a fundamental building block for the synthesis of the requisite 4-amino-5-mercapto-1,2,4-triazole precursors. chemicaljournal.intandfonline.com The reaction of thiocarbohydrazide with various carboxylic acids or their derivatives under dehydrative cyclization conditions yields the corresponding 5-substituted-4-amino-3-mercapto-1,2,4-triazoles. tandfonline.comnih.gov For example, reacting 1H-indol-3-acetic acid with thiocarbohydrazide produces 4-amino-3-mercapto-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazole. nih.gov These triazole intermediates can then be subjected to cyclocondensation reactions as described in section 2.1.1 to afford the target triazolothiadiazines. nih.gov

One-Pot Multicomponent Reaction Methodologies

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of triazolothiadiazine derivatives. tandfonline.comtandfonline.comfigshare.com These reactions allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, avoiding the isolation of intermediates.

One notable MCR involves the reaction of 4-amino-4H-1,2,4-triazole-3,5-dithiol with variously substituted phenacyl bromides, resulting in the simultaneous formation of two C–S bonds and one C=N bond to construct the triazolothiadiazine scaffold. tandfonline.comfigshare.com Another example is the one-pot, three-component reaction of 3-(2-bromoacetyl)coumarins, 4-amino-5-hydrazino-4H- Current time information in Bangalore, IN.nih.govtandfonline.comtriazole-3-thiol, and derivatives of ethyl 2-(2-arylhydrazono)-3-oxobutanoate to yield complex triazolothiadiazinyl-pyrazolone hybrids. tandfonline.com These MCRs offer advantages such as good yields, shorter reaction times, and milder reaction conditions. tandfonline.comtandfonline.com

Targeted Synthesis of Triazolothiadiazine Derivative 5E and Related Analogues

The designation "5e" has been applied to several distinct triazolothiadiazine derivatives in the scientific literature. This section will detail the synthesis of a few representative examples, highlighting the specific precursors and reaction conditions employed.

Specific Precursors and Reaction Conditions for 5E Synthesis

The synthesis of various compounds labeled "5e" consistently involves the cyclocondensation of a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative with a suitable electrophile, often a substituted phenacyl bromide or a hydrazonoyl chloride. The specific nature of the substituents on these precursors defines the final structure of the "5e" analogue.

Example 1: Synthesis of a Benzimidazole-Triazolothiadiazine Derivative 5e

In one study, a benzimidazole-containing triazolothiadiazine derivative, 5e , was synthesized and evaluated as a potent aromatase inhibitor. mdpi.com

Precursors :

4-Amino-5-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4H-1,2,4-triazole-3-thiol.

4-Cyanophenacyl bromide.

Reaction Conditions : The synthesis involved the condensation of the triazole precursor with 4-cyanophenacyl bromide. While the specific reaction conditions for this exact step are part of a general procedure, such reactions are typically carried out by refluxing the reactants in a solvent like absolute ethanol. nih.govnih.gov This compound, bearing a 4-cyanophenyl substituent, displayed high cytotoxic activity against the MCF-7 human breast cancer cell line. mdpi.com

Example 2: Synthesis of a Hydrazinyl-Triazolothiadiazine Derivative 5e

Another reported synthesis describes the preparation of (E)-6-Phenyl-3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7H- Current time information in Bangalore, IN.nih.govtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comtandfonline.comthiadiazine, also designated as 5e . acs.org

Precursors :

2-(6-Phenyl-7H- Current time information in Bangalore, IN.nih.govtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comtandfonline.comthiadiazin-3-yl)hydrazin-1-ium chloride.

4-(Dimethylamino)benzaldehyde.

Reaction Conditions : The reaction was performed by stirring a solution of the hydrazinyl-triazolothiadiazine precursor in 50% ethanol under reflux until dissolution. The aldehyde was then added, and the mixture was refluxed for 2 hours. The reaction was quenched with a saturated sodium carbonate solution, and the product was isolated by filtration and crystallized from aqueous dimethylformamide (DMF) to yield yellowish-brown crystals. acs.org

Example 3: Synthesis of an Anti-Candidal Triazolothiadiazine Derivative 5e

A third example involves the synthesis of a triazolothiadiazine derivative 5e with notable anti-candidal activity. researchgate.netscispace.comdoaj.org

Precursors :

4-Amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole.

N'-(4-chlorophenyl)acetohydrazonoyl chloride.

Reaction Conditions : The triazole precursor was mixed with the hydrazonoyl chloride in ethanol. Triethylamine was added as a base, and the reaction mixture was heated under reflux for 3 hours. The resulting solid product was collected by filtration, washed with ethanol, and recrystallized to afford the final compound. scispace.com This derivative, bearing a p-chlorophenyl substituent, was identified as a highly effective agent against several Candida species. researchgate.netscispace.comdoaj.org

The following table summarizes the precursors and general reaction types for the synthesis of these representative "5e" compounds.

Compound DesignationTriazole PrecursorElectrophilic PrecursorReaction Type
Benzimidazole-Triazolothiadiazine 5e4-Amino-5-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4H-1,2,4-triazole-3-thiol4-Cyanophenacyl bromideCyclocondensation
Hydrazinyl-Triazolothiadiazine 5e2-(6-Phenyl-7H- Current time information in Bangalore, IN.nih.govtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comtandfonline.comthiadiazin-3-yl)hydrazin-1-ium chloride4-(Dimethylamino)benzaldehydeCondensation
Anti-Candidal Triazolothiadiazine 5e4-Amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazoleN'-(4-chlorophenyl)acetohydrazonoyl chlorideCyclocondensation

Derivatization Strategies for Enhancing Bioactivity of 5E Analogues

The bioactivity of triazolothiadiazine analogues can be significantly influenced by the nature and position of various substituents on the core heterocyclic structure. cuestionesdefisioterapia.comsci-hub.se Research has shown that strategic derivatization can enhance the therapeutic potential of these compounds, particularly their anticancer properties. mdpi.comnih.gov The core structure of triazolothiadiazine, a fusion of triazole and thiadiazine rings, serves as a versatile scaffold for medicinal chemistry. cuestionesdefisioterapia.com The nitrogen and sulfur atoms within this structure contribute to its ability to interact with various biological targets. cuestionesdefisioterapia.com

A notable example involves a series of benzimidazole-triazolothiadiazine derivatives, where compound 5e demonstrated significant aromatase inhibitory activity. nih.govmdpi.com In this series, the introduction of different substituents on both the benzimidazole (B57391) and phenyl rings allowed for a systematic exploration of structure-activity relationships (SAR). nih.gov Compound 5e , which features a 4-cyanophenyl substituent, exhibited potent activity against the MCF-7 human breast cancer cell line. mdpi.comnih.gov Its aromatase inhibitory activity, with an IC₅₀ value of 0.032 ± 0.042 µM, was comparable to that of the standard drug letrozole (B1683767) (IC₅₀ = 0.024 ± 0.001 µM). nih.govmdpi.com

Further studies on related analogues have provided insights into the structural requirements for enhanced bioactivity. For instance, the presence of a chlorine substituent at the fifth position of the benzimidazole ring did not significantly alter the cytotoxic activity when compared to the unsubstituted analogue, as seen in the case of compound 5m which also contains a 4-cyanophenyl group and showed high activity. nih.gov This suggests that modifications at this position may be well-tolerated without diminishing the desired biological effect.

The general SAR for triazolothiadiazine analogues with anticancer activity indicates that the fused 5–6 triazolothiadiazine unsaturated ring system is crucial for their function. acs.org Modifications are often focused on the 3- and 6-positions of the triazolothiadiazine ring. sci-hub.se For example, introducing an arylidene hydrazone spacer at position 3 and varying the aryl moiety with substituents of different steric, electronic, and polar properties has been a successful strategy. acs.org Similarly, the substituent at the 6-position of the triazolothiadiazine ring plays a role in modulating the biological activity. sci-hub.se For example, the presence of a [2-(4-chlorophenyl)propan-2-yl] substituent at the C-3 position and a 4-trifluoromethoxyphenyl group at the C-6 position resulted in a highly potent compound. sci-hub.se

The following table summarizes the activity of selected triazolothiadiazine analogues:

CompoundSubstituent on Benzimidazole RingSubstituent on Phenyl Ring at C-6Bioactivity (MCF-7 Cell Line)Aromatase Inhibition IC₅₀ (µM)
5c H4-ClActive-
5e H4-CNMost Active0.032 ± 0.042
5k 5-Cl4-OCH₃Active-
5m 5-Cl4-CNMost Active-

Data sourced from references mdpi.comnih.govmdpi.com.

These findings underscore the importance of targeted derivatization in optimizing the bioactivity of triazolothiadiazine analogues like 5E . The introduction of specific functional groups can lead to compounds with enhanced potency and selectivity, highlighting the potential of this scaffold in drug discovery. researchgate.net

Advanced Synthetic Techniques in Triazolothiadiazine Synthesis

The synthesis of the triazolothiadiazine core and its derivatives has been advanced by the application of modern synthetic methodologies. These techniques offer improvements in terms of efficiency, yield, and environmental impact compared to conventional methods.

Microwave-Assisted Synthesis in Triazolothiadiazine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry, including the synthesis of triazolothiadiazines. derpharmachemica.commdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant reduction in reaction times, increased product yields, and cleaner reaction profiles with easier work-up procedures. derpharmachemica.comscielo.br

In the context of triazolothiadiazine synthesis, microwave irradiation has been successfully employed to facilitate the cyclization reactions that form the fused ring system. mdpi.com For instance, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various α-halocarbonyl compounds can be efficiently carried out under microwave irradiation to yield triazolo[3,4-b]thiadiazines. mdpi.com While a conventional heating method might require several hours to complete, the same reaction under microwave conditions can often be finished in a matter of minutes. mdpi.comderpharmachemica.com

One specific example is the synthesis of 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) nih.govderpharmachemica.comCurrent time information in Bangalore, IN.-triazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.nih.gov-thiadiazoles, where the microwave-assisted method proved to be superior to conventional heating, offering both faster reaction times and better yields. derpharmachemica.com Similarly, the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines from 4-amino-3-[1-[4-(substituted phenyl]ethyl]-1,2,4-triazole-5-thiones and phenacyl halides was effectively achieved using microwave irradiation at 350 Watts. nih.gov

The table below compares conventional and microwave-assisted synthesis for a representative triazolothiadiazole synthesis, illustrating the advantages of the latter.

MethodReaction TimeYield
Conventional Heating~7 hoursLower
Microwave Irradiation5 minutesHigher

Data sourced from reference derpharmachemica.com.

The application of microwave synthesis is not limited to the final cyclization step. It has also been used in the preparation of key intermediates, such as the reaction of ester derivatives with hydrazine hydrate (B1144303) to produce hydrazides, which are precursors to the triazole ring. nih.gov The solvent-free conditions often achievable with microwave synthesis also contribute to its classification as a green chemistry approach. cuestionesdefisioterapia.comresearchgate.net

S/N Smiles Rearrangements in Fused Thiadiazine Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction that has found utility in the synthesis of complex heterocyclic systems. manchester.ac.uknih.gov A specific variant, the S/N Smiles rearrangement, involves the intramolecular migration of an aryl or heteroaryl group from a sulfur atom to a nitrogen atom. This rearrangement has been a key transformation in the synthesis of certain fused thiadiazine systems, such as pyrimido[5,4-e] nih.govderpharmachemica.comCurrent time information in Bangalore, IN.triazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazines. nih.govresearchgate.net

The synthesis of these tetracyclic systems can proceed through a multi-step sequence. For example, the condensation of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole can lead to the formation of a diheteroaryl sulfide (B99878) intermediate. nih.gov This intermediate, upon treatment with a strong base like sodium amide (NaNH₂), undergoes an intramolecular SNAr reaction. nih.govresearchgate.net

The proposed mechanism for this transformation involves the formation of a spiro-type Meisenheimer intermediate. researchgate.net In this intermediate, the nucleophilic nitrogen atom of the triazole ring attacks the carbon atom of the pyrimidine (B1678525) ring to which the sulfur atom is attached. This is followed by cleavage of the C-S bond and subsequent rearomatization, leading to the thermodynamically more stable N-linked product and the loss of a leaving group, such as HBr. researchgate.net The occurrence of this S/N type Smiles rearrangement has been confirmed by single-crystal X-ray analysis of the resulting products. researchgate.net

This rearrangement strategy offers an elegant pathway to construct complex fused heterocyclic systems that might be difficult to access through more direct condensation methods. The ability to form a new C-N bond via the cleavage of a C-S bond under basic conditions provides a unique synthetic tool for the construction of novel triazolothiadiazine-containing scaffolds. researchgate.net

Mechanistic Investigations of Triazolothiadiazine 5e in Enzyme Systems

Urease Inhibition by Triazolothiadiazine 5E

Urease, an enzyme that catalyzes the hydrolysis of urea, is implicated in the pathogenesis of various conditions, including peptic ulcers and gastritis. The inhibition of this enzyme is a key therapeutic strategy, and triazolothiadiazine 5E has emerged as a promising candidate.

In Vitro Efficacy and Comparative Analysis of 5E as a Urease Inhibitor

In vitro studies have demonstrated the remarkable urease inhibitory potential of triazolothiadiazine 5E. The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 3.51 ± 0.49 μM. nih.govacs.orgsemanticscholar.org This potency is approximately 6.5 times greater than that of the standard urease inhibitor, thiourea, which has an IC₅₀ value of 22.45 ± 0.30 μM. nih.govresearchgate.netnih.gov

The inhibitory efficacy of triazolothiadiazine 5E is part of a broader investigation into a series of triazolothiadiazole and triazolothiadiazine analogues. nih.govacs.orgsemanticscholar.org Within this series, compound 5E, which features a biphenyl (B1667301) moiety, demonstrated significantly enhanced activity compared to other derivatives. nih.govsemanticscholar.org For instance, compounds with 4-methoxyphenyl (B3050149) (5a), 4-chlorophenyl (5b), 4-fluorophenyl (5c), and 4-methylphenyl (5d) substituents showed IC₅₀ values of 5.91 ± 0.13 μM, 8.37 ± 0.16 μM, 6.93 ± 0.14 μM, and 5.16 ± 0.14 μM, respectively. nih.govsemanticscholar.org The substitution of a naphthyl ring in a related compound (5f) resulted in decreased efficacy (IC₅₀ = 10.51 ± 0.26 μM), highlighting the specific contribution of the biphenyl group in compound 5E to its potent anti-urease activity. nih.govsemanticscholar.org

CompoundSubstituent (R²)IC₅₀ (μM) ± SEM
5a4-methoxyphenyl5.91 ± 0.13
5b4-chlorophenyl8.37 ± 0.16
5c4-fluorophenyl6.93 ± 0.14
5d4-methylphenyl5.16 ± 0.14
5EBiphenyl3.51 ± 0.49
5fNaphthyl10.51 ± 0.26
Thiourea (Standard)-22.45 ± 0.30

Enzyme Kinetics Studies of 5E: Elucidation of Inhibition Type

To understand the mechanism by which triazolothiadiazine 5E inhibits urease, enzyme kinetics studies were performed. These investigations revealed that compound 5E acts as a competitive inhibitor of the enzyme. nih.govacs.orgsemanticscholar.org In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding.

The kinetic analysis determined the inhibition constant (Ki) for compound 5E to be 3.11 ± 0.0031 μM. nih.govacs.orgsemanticscholar.org This value provides a measure of the inhibitor's binding affinity to the enzyme. A key characteristic of competitive inhibition is that the maximum velocity (Vmax) of the enzyme-catalyzed reaction remains unchanged, while the Michaelis constant (Km) increases in the presence of the inhibitor. nih.govacs.org This kinetic profile confirms that triazolothiadiazine 5E directly competes with the natural substrate, urea, for access to the urease active site.

CompoundIC₅₀ (μM) ± SEMKi (μM) ± SEMType of Inhibition
5E3.51 ± 0.493.11 ± 0.0031Competitive

Mechanistic Insights into Urease Inhibition by 5E

The competitive nature of urease inhibition by triazolothiadiazine 5E provides significant insight into its mechanism of action. nih.govacs.orgsemanticscholar.org By binding to the active site of the urease enzyme, compound 5E physically obstructs the entry of urea, the enzyme's natural substrate. This direct competition effectively reduces the rate at which urease can hydrolyze urea, thereby mitigating the downstream pathological effects of excessive urease activity.

In silico modeling studies have further corroborated these experimental findings, providing a molecular-level visualization of the binding interactions between triazolothiadiazine 5E and the active site residues of the urease enzyme. nih.govsemanticscholar.orgresearchgate.net These computational analyses support the competitive inhibition mechanism identified through kinetic studies and highlight the specific structural features of compound 5E that are crucial for its potent inhibitory effect.

Aromatase Inhibition by Benzimidazole-Triazolothiadiazine Derivative 5E

Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target for the treatment of hormone-dependent breast cancer. A derivative of triazolothiadiazine, a benzimidazole-triazolothiadiazine designated as 5E, has been investigated for its potential as an aromatase inhibitor.

In Vitro Aromatase Enzyme Inhibition Profile of 5E

In vitro assays have demonstrated that the benzimidazole-triazolothiadiazine derivative 5E is a potent inhibitor of the aromatase enzyme. mdpi.comresearchgate.net The compound exhibits an IC₅₀ value of 0.032 ± 0.042 μM. mdpi.comresearchgate.netgrafiati.comnih.gov This level of potency is comparable to that of letrozole (B1683767), a clinically used aromatase inhibitor, which has an IC₅₀ of 0.024 ± 0.001 μM. mdpi.comresearchgate.netgrafiati.comnih.gov

The investigation of a series of sixteen benzimidazole-triazolothiadiazine derivatives identified compound 5E as one of the most active compounds against the human breast cancer cell line MCF-7, which led to its further evaluation as an aromatase inhibitor. mdpi.comresearchgate.netnih.gov

CompoundIC₅₀ (μM) ± SEM
Benzimidazole-Triazolothiadiazine 5E0.032 ± 0.042
Letrozole (Reference)0.024 ± 0.001

Structure-Function Relationship for Aromatase Inhibition by 5E

The structural features of the benzimidazole-triazolothiadiazine derivative 5E are crucial for its high affinity for the aromatase enzyme. Molecular docking studies have been employed to elucidate the binding modes of compound 5E within the active site of human placental aromatase. mdpi.comresearchgate.net

These studies indicate that the imidazole (B134444) and triazole rings are important structural components for the development of potent aromatase inhibitors. mdpi.com In the case of compound 5E, the presence of a 4-cyanophenyl substituent was identified as a key contributor to its high cytotoxic activity against the MCF-7 cell line and its potent aromatase inhibitory activity. mdpi.com The nitrogen atom of the cyano group at the C-4 position of the phenyl ring is predicted to form a hydrogen bond with the hydroxyl group of a serine residue (Ser314) in the enzyme's active site. researchgate.net Furthermore, the benzimidazole (B57391) ring in the structure is thought to form π-π stacking interactions, which further stabilize the binding of the inhibitor to the enzyme. researchgate.net

Cholinesterase Inhibition by Triazolothiadiazine Derivative 5E

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of the neurotransmitter acetylcholine. researchgate.net The inhibition of these enzymes is a key therapeutic strategy for various neurological disorders.

Triazolothiadiazine 5E has demonstrated notable inhibitory activity against acetylcholinesterase. rsc.orgpsu.edu In a study evaluating a series of triazolothiadiazine compounds, 5E exhibited a clear selectivity towards electric eel acetylcholinesterase (EeAChE). rsc.orgpsu.edu Its inhibitory potency was found to be significantly stronger than the standard inhibitor, neostigmine. rsc.orgpsu.edu

Specifically, the IC₅₀ value of triazolothiadiazine 5E against EeAChE was determined to be 0.075 ± 0.001 μM. rsc.orgpsu.edu This represents an approximately 218-fold stronger inhibition compared to neostigmine, which has an IC₅₀ of 16.3 ± 1.12 μM. rsc.orgpsu.edu

Table 1: AChE Inhibition Data for Triazolothiadiazine 5E

Compound Target Enzyme IC₅₀ (μM) Comparative Potency vs. Neostigmine
Triazolothiadiazine 5E EeAChE 0.075 ± 0.001 ~218-fold stronger

| Neostigmine (Standard) | EeAChE | 16.3 ± 1.12 | - |

In contrast to its potent effect on AChE, the inhibitory activity of triazolothiadiazine 5E against butyrylcholinesterase (BChE) is less pronounced. While specific IC₅₀ values for 5E against BChE are not extensively detailed in the provided search results, the general findings from studies on triazolothiadiazine derivatives suggest a preferential inhibition of AChE over BChE. rsc.orgpsu.edu This selective inhibition pattern is a key characteristic of this compound.

Research has highlighted that triazolothiadiazine 5E displays a distinct selective inhibition pattern, favoring AChE over BChE. rsc.orgpsu.edu This selectivity is an important aspect of its biochemical profile. The design and synthesis of various triazolothiadiazine compounds have aimed to explore and optimize this selectivity for potential therapeutic applications. Molecular modeling studies have been employed to understand the binding site interactions that contribute to this selective inhibition. rsc.org

Monoamine Oxidase (MAO) Inhibition by Triazolothiadiazine Analogues (including 5E)

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of monoamine neurotransmitters. The inhibition of these enzymes is a therapeutic target for depression and neurodegenerative diseases. Studies on a library of triazolothiadiazine compounds have shown that some analogues are potent inhibitors of both MAO-A and MAO-B. rsc.org For instance, compound 5c from the triazolothiadiazine series was identified as a lead inhibitor of MAO-A with an IC₅₀ value of 0.011 ± 0.001 μM, which is approximately 330-fold more potent than the standard inhibitor clorgyline. rsc.org Another compound from this series, 5o, was identified as a lead inhibitor against MAO-B. rsc.org While the specific MAO inhibition data for 5E is not explicitly stated, the general findings indicate that the triazolothiadiazine scaffold is a promising framework for developing MAO inhibitors. rsc.org

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition by Triazolothiadiazine Derivatives

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. nih.govacs.org Research into novel hydrazinotriazolothiadiazine derivatives has identified compounds with significant GSK-3β inhibitory activity. nih.govacs.org

One particular derivative, designated as 5l, was found to inhibit GSK-3β with an IC₅₀ of 0.883 μM. nih.govacs.orgresearchgate.net This compound exhibited a 14-fold selectivity for GSK-3β over cyclin-dependent kinase 2 (CDK2). acs.orgresearchgate.net The inhibition of GSK-3β by these derivatives is considered a promising avenue for the development of new therapeutic agents. nih.govacs.orgplos.org Molecular docking and dynamics studies have been conducted to understand the binding mode of these inhibitors within the ATP binding site of GSK-3β, suggesting that the triazolothiadiazine scaffold can serve as a basis for designing potent GSK-3β inhibitors. nih.govresearchgate.net

Table 2: Mentioned Compounds

Compound Name
Triazolothiadiazine 5E
Neostigmine
Triazolothiadiazine 5c
Clorgyline
Triazolothiadiazine 5o
Hydrazinotriazolothiadiazine 5l
Donepezil
Rivastigmine
Tacrine
Memantine
Metrifonate
DDVP
Galantamine
ZINC390718

Structure Activity Relationship Sar Studies and Rational Drug Design for Triazolothiadiazine 5e

Systematic Elucidation of Pharmacophoric Features for Enhanced Activity

The fundamental structure of triazolothiadiazine derivatives contains several key pharmacophoric features that are essential for their biological effects. The core of these molecules is the fused mdpi.comnih.govdergipark.org.trtriazolo[3,4-b] mdpi.comdergipark.org.trnih.govthiadiazine scaffold, which is considered indispensable for bioactivity. nih.govnih.gov This bicyclic system provides a rigid framework that correctly orients the substituents at positions 3 and 6 for optimal interaction with biological targets. nih.gov

Key pharmacophoric elements include:

The Heterocyclic Core : The fused triazolothiadiazine ring system is not merely a structural support but an active participant in molecular interactions. It possesses both hydrogen bond accepting and donating properties, enabling specific engagement with amino acid residues within target proteins. nih.gov For instance, in the context of tubulin inhibition, a nitrogen atom on the triazolothiadiazine linker of some derivatives can form a direct hydrogen bond with residues such as Alaβ250. nih.gov

Aryl Substituents at Positions 3 and 6 : The presence of aromatic rings at the 3- and 6-positions of the scaffold is a critical determinant of activity. nih.govnih.gov In the design of tubulin inhibitors like compound 5E, these aryl groups act as mimetics of the 'A' and 'B' rings of Combretastatin A-4 (CA-4), a potent natural tubulin-binding agent. nih.gov The aryl group at position 3 often mimics the 3,4,5-trimethoxyphenyl 'A' ring, a feature known to be crucial for the activity of CA-4. nih.gov

Conformational Rigidity : The triazolothiadiazine nucleus serves as a rigid linker, replacing more flexible moieties like the cis-olefin bond in CA-4. nih.gov This rigidity prevents isomerization to less active or inactive forms and locks the molecule in a bioactive conformation, enhancing its affinity for the target binding site, such as the colchicine (B1669291) site on tubulin. nih.govresearchgate.net

Impact of Substituent Modifications on Bioactivity of 5E Analogues

The bioactivity of the triazolothiadiazine scaffold can be precisely tuned by modifying the substituents, particularly the aryl groups at the 3- and 6-positions. Research has systematically explored these modifications to optimize potency against various targets.

The nature of the aromatic or heteroaromatic ring at position 6 has a profound impact on biological activity. In the development of anticancer agents, retaining a phenyl or a 4-chlorophenyl group at this position has proven beneficial. nih.gov For urease inhibitors, various substitutions on the position-6 phenyl ring, including 4-methoxyphenyl (B3050149), 4-chlorophenyl, 4-fluorophenyl, and 4-methylphenyl, have all resulted in potent compounds. acs.org

Similarly, the substituent at position 3 is vital. For potent tubulin inhibition, a 3,4,5-trimethoxyphenyl group is often considered essential. nih.gov The substitution of aryl rings with heteroaryl moieties, such as pyridine, has also been explored, leading to derivatives with significant cytotoxic and anticholinesterase activities. acs.org In some studies, heterocyclic substituents conferred superior activity against certain cancer cell lines compared to their phenyl analogues. nih.gov

The introduction of specific functional groups onto the aryl rings is a key strategy for modulating potency and selectivity.

Chlorophenyl : A recurring motif for enhanced activity is the chlorophenyl group. A 4-chlorophenyl substituent at position 6 is frequently associated with improved biological outcomes, including potent urease inhibition and favorable anticancer properties. nih.govacs.org The addition of a chlorine atom to the phenyl ring at the sixth position has also been linked to successful anti-inflammatory and analgesic effects. semanticscholar.org

Biphenyl (B1667301) : Incorporating a biphenyl moiety can lead to a substantial increase in potency. In one study on urease inhibitors, a derivative featuring a biphenyl group at position 6 was identified as one of the most powerful compounds in the series, demonstrating significantly higher activity than analogues with simpler phenyl or naphthyl groups. acs.org

Fluorophenyl : The strategic placement of fluorine atoms can also enhance bioactivity. Compound 5E, a potent tubulin inhibitor, features a 3-fluoro-4-methoxyphenyl group at position 6. nih.gov Furthermore, compounds bearing a 4-fluorophenyl group have demonstrated potent urease inhibitory effects. acs.org

Methoxyphenyl : Methoxy groups play a critical role, particularly the 3,4,5-trimethoxy substitution on the phenyl ring at position 3, which is a well-established pharmacophore for potent tubulin inhibitors. nih.gov A 4-methoxyphenyl group at position 6 has also been shown to yield good urease inhibitory activity. acs.org

The table below summarizes the structure-activity relationships for a series of triazolothiadiazine derivatives targeting the urease enzyme, highlighting the impact of different substituents at the R2 position (equivalent to position 6 of the core scaffold).

CompoundR1 SubstituentR2 SubstituentUrease Inhibition IC50 (µM)Reference
5a4-OCH3-Ph4-OCH3-Ph5.91 ± 0.13 acs.org
5b4-OCH3-Ph4-Cl-Ph8.37 ± 0.16 acs.org
5c4-OCH3-Ph4-F-Ph6.93 ± 0.14 acs.org
5d4-OCH3-Ph4-CH3-Ph5.16 ± 0.14 acs.org
5e (Urease Inhibitor)4-OCH3-PhBiphenyl3.51 ± 0.49 acs.org
5f4-OCH3-PhNaphthyl10.51 ± 0.26 acs.org
5k4-Cl-Ph4-F-Ph3.33 ± 0.11 acs.org
StandardThiourea22.36 ± 0.30 acs.org

Design Principles for Novel Triazolothiadiazine-Based Biologically Active Compounds

The accumulated SAR data has led to the formulation of several key principles for the design of novel, potent, and selective triazolothiadiazine-based compounds. mdpi.com

Scaffold-Based Design : The mdpi.comnih.govdergipark.org.trtriazolo[3,4-b] mdpi.comdergipark.org.trnih.govthiadiazine nucleus is a privileged scaffold. nih.govnih.gov Its rigid structure makes it an excellent bioisostere for flexible linkers found in other bioactive molecules, a strategy known as scaffold hopping. nih.gov Maintaining unsaturation in the thiadiazine ring is generally preferred for higher activity. nih.gov

Hybrid Pharmacophore Design : A highly successful strategy involves the molecular hybridization of the triazolothiadiazine core with other known pharmacophores. nih.gov This approach aims to create synergistic effects or multi-target compounds.

Structure-Guided Optimization : The use of computational tools, such as molecular docking, is integral to modern drug design. nih.gov These methods help visualize the binding modes of triazolothiadiazine derivatives within their target proteins, allowing for the rational design of new analogues with improved binding affinity and selectivity. nih.govacs.org

General SAR Guidelines : Based on extensive research, several general rules for substitution have emerged. Aromatic substitutions at positions 3 and 6 are paramount for activity. nih.gov Specifically, halogen-substituted aryl groups (e.g., chlorophenyl, fluorophenyl) at position 6 often confer greater potency than analogues with electron-donating groups. nih.govsemanticscholar.org

By adhering to these principles, researchers can continue to explore the vast chemical space of triazolothiadiazine derivatives, paving the way for the development of new therapeutic agents for a range of diseases.

Computational and Theoretical Chemistry Studies of Triazolothiadiazine 5e

Molecular Docking Simulations to Elucidate Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding modes of ligands, such as triazolothiadiazine 5E, within the active sites of target enzymes.

Triazolothiadiazine 5E has been identified as a potent inhibitor of urease, an enzyme implicated in the pathogenesis of peptic ulcers and gastritis. semanticscholar.org In vitro assays have determined its IC₅₀ value to be 3.51 ± 0.49 μM, demonstrating a significant inhibitory potential, which is approximately 6.5 times more effective than the standard drug thiourea. semanticscholar.org Kinetic studies revealed that compound 5E acts as a competitive inhibitor of urease. semanticscholar.orgnih.gov

To understand the molecular basis of this inhibition, docking simulations were performed using the crystal structure of Jack bean urease (PDB ID: 4GY7). semanticscholar.orgacs.org These studies showed that the biphenyl (B1667301) moiety of compound 5E plays a crucial role in its enhanced anti-ulcer activity. semanticscholar.orgacs.org The simulations predict that 5E fits within the active site of the enzyme, and its interactions are crucial for stabilizing the ligand-protein complex. The docking scores for the series of studied triazolothiadiazine compounds ranged from -6.82 to -4.60 kcal/mol, indicating a strong binding potential with the urease active site. semanticscholar.org

Table 1: Predicted Binding Interactions of Triazolothiadiazine 5E with Urease Active Site (PDB: 4GY7)
Interaction TypeInteracting Residue/ComponentDescription
Competitive InhibitionActive SiteCompound 5E binds to the active site, preventing the substrate (urea) from binding. semanticscholar.org
Hydrophobic InteractionsBiphenyl MoietyThe presence of the biphenyl group on compound 5E enhances its binding affinity and inhibitory activity. semanticscholar.orgacs.org
General BindingActive Site ResiduesForms a stable complex within the enzyme's active pocket, supported by favorable docking scores. semanticscholar.org

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent breast cancer. acs.orgepa.gov Triazolothiadiazine 5E has demonstrated potent aromatase inhibitory activity, with an IC₅₀ value of 0.032 ± 0.042 µM, which is comparable to the clinically used drug letrozole (B1683767) (IC₅₀ = 0.024 ± 0.001 µM). acs.orgepa.gov

Molecular docking studies were conducted to explore the binding mode of 5E within the active site of human placental aromatase (PDB ID: 3EQM). acs.orgepa.gov The simulations revealed that the triazole ring, a common feature in non-steroidal aromatase inhibitors, plays a key role in its interaction. acs.org The 4-cyanophenyl substituent on the compound also contributes significantly to its inhibitory effect. epa.gov The docking analysis showed that compound 5E forms several key interactions with the amino acid residues in the enzyme's active site, which accounts for its high affinity and potent inhibitory action. acs.orgepa.gov

Table 2: Predicted Binding Interactions of Triazolothiadiazine 5E with Aromatase Active Site (PDB: 3EQM)
Interaction TypeInteracting Residue/ComponentDescription of Interaction
CoordinationHeme IronThe triazole ring of 5E interacts with the heme iron atom in the active site, a characteristic feature of non-steroidal aromatase inhibitors. acs.orgepa.gov
Hydrophobic InteractionsPhe134, Phe221, Trp224, Ala306, Val370The phenyl and benzimidazole (B57391) rings of the compound engage in hydrophobic interactions with key residues, stabilizing its position. epa.gov
Hydrogen BondingSer478, Met374The nitrogen atoms of the triazole moiety are predicted to form hydrogen bonds with surrounding amino acids, further anchoring the ligand. epa.gov

Research into the broader pharmacological profile of the triazolothiadiazine scaffold has indicated its potential to inhibit other key enzymes, such as cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) and monoamine oxidases (MAOs). semanticscholar.orgnih.govacs.org These enzymes are significant targets for neurodegenerative diseases and psychiatric disorders.

A study evaluating a library of triazolothiadiazine compounds identified 5E as a potent and selective inhibitor of acetylcholinesterase from electric eel (EeAChE). epa.gov It exhibited an IC₅₀ value of 0.075 ± 0.001 µM, which represents a significantly stronger inhibition (approximately 218-fold) compared to the standard inhibitor neostigmine. epa.gov Molecular docking studies on this class of compounds were performed to elucidate the binding interactions responsible for this potent activity. semanticscholar.orgepa.gov While the broader class of triazolothiadiazine derivatives has also been noted for its inhibitory potential against MAOs, specific docking studies detailing the interaction of compound 5E with MAO enzymes are less explicitly detailed in the available literature. semanticscholar.orgnih.govacs.org

In Silico Prediction of Potential Biological Activities

Beyond molecular docking, computational tools are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and a wide spectrum of potential biological activities for drug candidates. semanticscholar.orgnih.gov For triazolothiadiazine 5E and its analogues, in silico ADME predictions have been crucial in assessing their drug-likeness. semanticscholar.orgacs.org

These analyses, often using software like SwissADME, predict various physicochemical and pharmacokinetic parameters. semanticscholar.org The studies generally show that these compounds adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. semanticscholar.org Predictions indicate that most compounds in the series exhibit high gastrointestinal absorption. semanticscholar.org Interestingly, while most analogues were predicted not to penetrate the blood-brain barrier, compound 5E was identified as a notable exception, suggesting its potential for activity within the central nervous system. semanticscholar.org Other tools, such as PASS (Prediction of Activity Spectra for Substances), are used to forecast a broader range of biological effects based on the compound's structure, suggesting potential anti-inflammatory, antifungal, or phosphatase inhibitory activities for the triazolothiadiazine scaffold. semanticscholar.org

Table 3: In Silico Predicted ADME Properties for the Triazolothiadiazine 5E Series
ParameterPredicted Value/CharacteristicSignificance
Molecular Weight354.38 to 447.35 g/molCompliant with Lipinski's rule (<500 g/mol), indicating good size for oral absorption. semanticscholar.org
Topological Polar Surface Area (TPSA)74.22 to 129.27 ŲValues ≤140 Ų suggest good oral bioavailability. semanticscholar.org
Lipinski's Rule of FiveAdherentIndicates drug-likeness and a higher probability of being an orally active drug. semanticscholar.org
Gastrointestinal (GI) AbsorptionHighSuggests the compound is likely to be well-absorbed from the gut. semanticscholar.org
Blood-Brain Barrier (BBB) PenetrationYes (for 5E)Compound 5E is an exception in its series, with potential to act on CNS targets. semanticscholar.org
P-glycoprotein (P-gp) SubstrateYes (for 5E)May be subject to efflux from the CNS, potentially modulating its concentration there. semanticscholar.org

Advanced Computational Techniques in Triazolothiadiazine Research

To build more robust and predictive models, advanced computational methods are often integrated into the study of new chemical series like triazolothiadiazines. These techniques provide a deeper understanding of the relationship between chemical structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. dntb.gov.ua For triazolothiadiazine compounds, 2D-QSAR models have been developed to predict their antimicrobial properties against various fungi and bacteria. dntb.gov.ua These models use calculated molecular descriptors to identify key structural features that correlate with potency, allowing for the in silico screening and design of new, more effective analogues. dntb.gov.ua

To generate the descriptors for these QSAR models, Density Functional Theory (DFT) calculations are often employed. dntb.gov.ua Methods like B3LYP/6-311+G** are used to optimize the molecular geometry and calculate quantum chemical properties, such as frontier orbital energies (HOMO and LUMO), which can be critical for predicting reactivity and interaction with biological targets. dntb.gov.ua

Furthermore, Molecular Dynamics (MD) simulations offer a way to study the stability of a ligand-protein complex over time. mdpi.comresearchgate.netnih.gov For triazolothiadiazine derivatives targeting aromatase, 100-nanosecond MD simulations have been used to assess the stability of the interactions predicted by initial docking studies. mdpi.comresearchgate.netnih.gov By simulating the dynamic movements of the protein and ligand in a solvated environment, MD can validate the binding mode and provide a more realistic picture of the intermolecular interactions. mdpi.comresearchgate.netnih.gov

Emerging Research Frontiers and Future Perspectives for Triazolothiadiazine 5e

Development of Novel Triazolothiadiazine Chemotypes with Enhanced Selectivity

A primary goal in drug development is to maximize a compound's therapeutic effect while minimizing off-target interactions. This is achieved by designing novel chemical entities, or chemotypes, with high selectivity for their intended biological target. In the realm of triazolothiadiazines, structure-based drug design and structure-activity relationship (SAR) studies are pivotal in guiding the synthesis of analogues with improved selectivity. nih.govacs.org

For instance, research into related triazolothiadiazole scaffolds as c-Met inhibitors for cancer therapy demonstrated a structurally informed design process. acs.org Initial compounds faced challenges with selectivity, but subsequent modifications led to the discovery of derivatives with "exquisite kinase selectivity" and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. acs.org Similarly, studies on triazolothiadiazine-based phosphodiesterase 4 (PDE4) inhibitors showcased how strategic modifications to the core structure resulted in compounds highly selective for PDE4 isoforms over other PDE family members. nih.gov

This principle of targeted modification is directly applicable to the development of derivatives of Triazolothiadiazine 5E. The parent compound's efficacy as a urease inhibitor is attributed in part to the presence of a biphenyl (B1667301) moiety, which was shown to increase its anti-ulcer activity compared to other analogues. nih.govacs.org Future research will likely focus on creating a library of 5E derivatives with varied substituents on this and other parts of the scaffold to fine-tune its binding affinity and selectivity for the urease enzyme, thereby reducing potential side effects and enhancing its therapeutic window.

Table 1: Comparative Inhibitory Activity of Selected Triazolothiadiazine Analogues
CompoundKey Structural Feature (R² group)Target/ActivityIC₅₀ (μM)
5d4-Me-PhUrease Inhibition5.16 ± 0.14
5eBiphenylUrease Inhibition3.51 ± 0.49
5k4-F-PhUrease Inhibition3.33 ± 0.11
Thiourea (Standard)N/AUrease Inhibition22.36 ± 0.30

Integration of Synthetic and Computational Approaches for Drug Discovery

The synergy between traditional chemical synthesis and modern computational modeling has revolutionized drug discovery. researchgate.net This hybrid approach allows for the rational design and prioritization of candidate molecules before their physical synthesis, saving considerable time and resources. researchgate.net For Triazolothiadiazine 5E and its analogues, this integration is crucial for understanding mechanisms of action and predicting drug-like properties. nih.govsemanticscholar.org

A clear example of this integration is seen in the development of ibuprofen-conjugated triazolothiadiazines. researchgate.net The process began with in silico (computational) analysis, which included:

Pharmacokinetic and Drug-Likeness Prediction: Using tools like SwissADME to evaluate properties. researchgate.net

Toxicity Measurement: Employing platforms such as ProTox-3.0 to forecast potential toxicity. researchgate.net

Molecular Docking: Using software like AutoDock to simulate the binding of the designed molecules to their target protein. researchgate.net

Only the compounds that showed the most promising results in these computational studies, such as good docking scores and low predicted toxicity, were then synthesized and evaluated through in vitro experiments. researchgate.net

This same workflow was applied to Triazolothiadiazine 5E, where in silico modeling was performed to investigate its binding interactions with the active site of the urease enzyme. semanticscholar.orgresearchgate.net These computational results strongly supported the experimental findings from in vitro assays and kinetics studies, which identified 5E as a potent, competitive inhibitor of urease. nih.govsemanticscholar.orgnih.gov Such docking studies help to visualize and understand the key interactions, like those with nickel ions and specific amino acid residues (e.g., His492) in the enzyme's active site, that are crucial for inhibition. nih.gov

Table 2: Integrated Drug Discovery Workflow for Triazolothiadiazines
PhaseMethodObjectiveExample Application
1. DesignIn Silico ModelingPredict activity, ADME, and toxicity.Docking of 5E with urease enzyme. semanticscholar.org
2. PrioritizationComputational AnalysisSelect best candidates for synthesis.Identifying ibuprofen-triazolothiadiazine conjugates with good drug-likeness. researchgate.net
3. SynthesisOrganic ChemistryPhysically create prioritized compounds.Synthesis of a library of 28 triazolothiadiazine analogues. nih.gov
4. ValidationIn Vitro AssaysMeasure biological activity and confirm mechanism.Kinetic studies showing competitive inhibition by 5E. nih.gov

Broader Applications Beyond Current Research Scope

While Triazolothiadiazine 5E is primarily recognized for its potent anti-urease activity, the core triazolothiadiazine scaffold is a versatile pharmacophore found in compounds with a wide array of biological functions. nih.govresearchgate.netnih.govmdpi.com This structural framework, a fusion of the triazole and thiadiazine rings, is a prominent feature in medicinal chemistry due to its diverse therapeutic potential. nih.gov

The broader pharmacological landscape of triazolothiadiazine derivatives includes:

Anticancer Activity: Many derivatives have been investigated as potential anticancer agents, targeting enzymes like tubulin and COX-2, or acting through other antiproliferative mechanisms. nih.govresearchgate.neteurekaselect.com

Antimicrobial Effects: The scaffold has been shown to possess significant antibacterial and antifungal properties. nih.govresearchgate.net

Antiviral Properties: Certain triazolothiadiazines have demonstrated activity against various viruses. nih.govresearchgate.net

Anti-inflammatory and Analgesic Effects: The heterocycle is a component of compounds designed to have pain-relieving and anti-inflammatory benefits. nih.govmdpi.com

Antioxidant Potential: Some analogues have been reported to exhibit notable antioxidant capabilities. sci-hub.se

Other Enzyme Inhibition: Beyond urease, this class of compounds has been shown to inhibit other enzymes, including cholinesterases, aromatase, and various kinases. nih.gov

This wide range of activities suggests that the core structure of Triazolothiadiazine 5E could be used as a starting point for developing new drugs for a multitude of diseases, extending far beyond its current application as an anti-ulcer agent. nih.gov

Table 3: Mentioned Chemical Compounds
Compound Name
Triazolothiadiazine 5E
Thiourea
Ibuprofen

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like UDP-galactopyranose mutase (UGM). Focus on binding affinity (ΔG < −8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Asp112 in UGM) .
  • QSAR modeling : Employ Random Forest or PLS regression with descriptors like Moriguchi octanol-water coefficient (logP) and topological polar surface area (TPSA). For antifungal triazolothiadiazines, a QSAR model with R² = 0.89 was validated using leave-one-out cross-validation .

What experimental protocols are recommended for molecular docking studies of triazolothiadiazines?

Q. Advanced

Protein preparation : Retrieve target structures (e.g., PDB ID: 4XCT for UGM) and optimize via energy minimization (AMBER force field).

Ligand preparation : Generate 3D conformers of triazolothiadiazines using Open Babel and assign Gasteiger charges.

Grid definition : Center the grid box on the active site (e.g., 20 ų box around UGM’s FAD-binding pocket).

Docking validation : Redock co-crystallized ligands with RMSD <2.0 Å .

Post-docking analysis : Calculate MM-GBSA binding free energies and visualize interactions with PyMOL .

How can QSAR models improve the design of triazolothiadiazines with antifungal properties?

Advanced
A validated QSAR model for triazolothiadiazines identified three critical descriptors:

AlogP : Optimal range 2.5–3.5 for membrane permeability.

HOMO-LUMO gap : <5 eV enhances electron transfer to fungal cytochrome P450.

Molecular weight : <450 Da ensures compliance with Lipinski’s rules.
Using these parameters, a derivative with AlogP=3.1 and MW=412 Da showed 32-fold higher activity than fluconazole against C. albicans .

What stability and storage conditions are critical for triazolothiadiazine derivatives?

Q. Advanced

  • Degradation pathways : Hydrolysis of the thiadiazine ring occurs at pH >8.0 or under UV light. Stabilize with antioxidants (e.g., BHT) in dark vials .
  • Storage : Store at −20°C in anhydrous DMSO (water content <0.1%) to prevent dimerization. Lyophilized powders remain stable for >12 months at 4°C .

How can in vitro bioactivity data be translated to in vivo efficacy for triazolothiadiazines?

Q. Advanced

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ >60 min in human microsomes indicates suitability for oral administration).
  • Toxicity screening : Perform zebrafish embryo assays (LC₅₀ >100 µM) and hERG inhibition tests (IC₅₀ >10 µM) .
  • Formulation : Use PEGylated nanoparticles to enhance solubility (e.g., 5E-loaded NPs increased bioavailability by 4.2× in murine models) .

What strategies are recommended for designing triazolothiadiazine derivatives with multitarget activity?

Q. Advanced

  • Scaffold hybridization : Fuse triazolothiadiazine with coumarin or pyrazole moieties to target both kinases and phosphodiesterases .
  • Fragment-based design : Combine crystallographic data (e.g., UGM-inhibitor complexes) with pharmacophore modeling to identify dual-binding fragments .
  • High-content screening : Use gene expression profiling (RNA-seq) to prioritize compounds modulating multiple pathways (e.g., MAPK and PI3K/AKT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.